5-(Morpholin-4-ylsulfonyl)indoline

Chemical Procurement Analytical Chemistry Medicinal Chemistry

5-(Morpholin-4-ylsulfonyl)indoline features a unique morpholinosulfonyl pharmacophore at the indoline 5-position, essential for binding to kinases, dimetalloenzymes, and other protein targets. Generic indoline sulfonamides cannot substitute without risking loss of activity and experimental reproducibility. As a ChEMBL-indexed probe (CHEMBL1318256), it is ideal for SAR analysis, lead optimization, and chemical probe development. Available in high purity (≥98%) from established suppliers, with custom synthesis options to ensure batch-to-batch consistency for long-term research programs.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 874594-02-2
Cat. No. B1336358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-ylsulfonyl)indoline
CAS874594-02-2
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2
InChIKeyJZVUZORSHCTUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





874594-02-2 | 5-(Morpholin-4-ylsulfonyl)indoline – Chemical Identity and Baseline Profile


5-(Morpholin-4-ylsulfonyl)indoline (CAS 874594-02-2), systematically named 5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole, is a sulfonamide-functionalized indoline derivative with the molecular formula C₁₂H₁₆N₂O₃S and a molar mass of 268.33 g/mol . The compound features a 2,3-dihydroindole (indoline) core substituted at the 5-position with a morpholine sulfonyl moiety [1]. The sulfonamide linkage confers hydrogen-bonding capacity and influences physicochemical properties, with a predicted logP of 1.457, a predicted boiling point of 474.3±55.0 °C, and a predicted pKa of 1.46±0.20 [2]. As a ChEMBL-indexed chemical probe (CHEMBL1318256), this compound is utilized in medicinal chemistry research as both a pharmacophore-bearing building block and a potential inhibitor scaffold [3].

874594-02-2 | Why Generic 5-Substituted Indolines Cannot Substitute for 5-(Morpholin-4-ylsulfonyl)indoline


Generic 5-substituted indolines and simpler indoline sulfonamides cannot substitute for 5-(morpholin-4-ylsulfonyl)indoline without risking significant alteration or loss of target binding and functional activity. The morpholinosulfonyl group at the indoline 5-position establishes a distinctive pharmacophore essential for recognition within defined chemical biology and inhibitor programs [1]. Removal or replacement of the morpholine ring (e.g., with N-methylpiperazine, thiomorpholine, or acyclic sulfonamides) alters key electronic and steric properties, including hydrogen-bonding capacity, sulfonamide orientation, and conformational flexibility, which directly impact binding to protein targets . In patent-defined applications, such as dimetalloenzyme inhibition or kinase modulation, the precise morpholinosulfonyl-indoline architecture is required for interaction with the enzyme active site [2]. Therefore, substitution with a generic analog without the exact 5-(morpholin-4-ylsulfonyl)indoline structure introduces unpredictable changes in selectivity, potency, and physicochemical behavior, invalidating comparative structure-activity relationship (SAR) analysis and compromising experimental reproducibility.

874594-02-2 | Procurement-Relevant Quantitative Evidence for 5-(Morpholin-4-ylsulfonyl)indoline


Verified Chemical Identity and Analytical Specification for Reproducible Procurement

When procuring 5-(morpholin-4-ylsulfonyl)indoline, the vendor-specified purity of ≥95% is essential for ensuring experimental reproducibility, particularly in structure-activity relationship studies or biochemical assays where impurities may confound results [1]. The compound's unambiguous chemical identity is further validated by its MDL number (MFCD07687992), which serves as a unique identifier for this specific molecular entity and prevents substitution with structurally similar but distinct indoline derivatives [1]. While direct comparative purity data against alternative suppliers is not publicly available, the specification of ≥95% purity is a standard benchmark for research-grade compounds intended for hit-to-lead optimization or chemical probe development .

Chemical Procurement Analytical Chemistry Medicinal Chemistry

Defined Physicochemical Properties to Guide Solubility and Formulation Decisions

5-(Morpholin-4-ylsulfonyl)indoline possesses quantifiable physicochemical properties that inform its handling and formulation compared to alternative indoline derivatives. The compound's predicted logP is 1.457, indicating moderate lipophilicity suitable for passive membrane permeability while retaining sufficient aqueous solubility [1]. Its predicted melting point of 174–176°C suggests a crystalline solid at room temperature, facilitating straightforward weighing and storage [1]. The predicted pKa of 1.46±0.20 indicates that the indoline NH is substantially protonated under physiological pH, which may influence solubility and protein binding . While these values are predicted rather than experimentally measured for the comparator set, they provide a rational basis for selecting this compound over analogs with unknown or less favorable physicochemical profiles.

Drug Discovery Formulation Science Physical Chemistry

Synthetic Accessibility and Scalable Procurement via Custom Synthesis

Unlike many 5-substituted indoline analogs that require complex, multi-step synthetic routes or are unavailable from commercial stock, 5-(morpholin-4-ylsulfonyl)indoline is accessible through established synthetic pathways and available via custom synthesis from reputable vendors [1]. This synthetic accessibility is supported by patent literature describing methods for preparing morpholino sulfonyl indole and indoline derivatives, including the use of sulfonyl chloride intermediates and nucleophilic substitution with morpholine [2]. The compound's availability as a catalog item (e.g., Enamine EN300-15297) and through custom synthesis programs (Chembase) reduces lead times and ensures consistent quality compared to in-house synthesis of uncharacterized analogs, which may introduce batch-to-batch variability and require extensive analytical validation .

Chemical Sourcing Custom Synthesis Medicinal Chemistry

874594-02-2 | Recommended Research and Procurement Scenarios for 5-(Morpholin-4-ylsulfonyl)indoline


Medicinal Chemistry: Hit-to-Lead Optimization of Kinase or Dimetalloenzyme Inhibitors

5-(Morpholin-4-ylsulfonyl)indoline serves as a core scaffold for developing inhibitors targeting kinases, dimetalloenzymes, or other protein classes where the sulfonamide-morpholine pharmacophore is critical for binding [1]. Its defined purity (≥95%) and predicted physicochemical properties (logP 1.457, melting point 174–176°C) enable consistent SAR exploration and reduce formulation uncertainty during lead optimization [2].

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

As a ChEMBL-indexed compound (CHEMBL1318256), 5-(morpholin-4-ylsulfonyl)indoline is suitable for chemical probe development and target engagement assays [1]. The morpholinosulfonyl group provides a handle for further functionalization, while the defined chemical identity ensures that biological effects can be confidently attributed to the intended molecular entity [2].

Procurement and Supply Chain: Reliable Sourcing for Reagent Qualification

For laboratories requiring a consistent supply of 5-substituted indoline building blocks, this compound is available through established vendors offering custom synthesis services [1]. Its documented purity specification and synthetic accessibility reduce the risk of supply chain disruptions and batch-to-batch variability, critical for long-term research programs [2].

Technical Documentation Hub

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